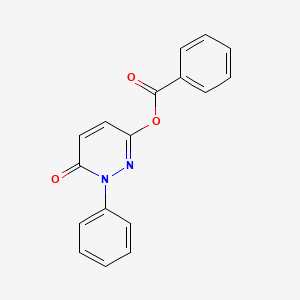

6-Oxo-1-phenyl-1,6-dihydro-3-pyridazinyl benzenecarboxylate

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

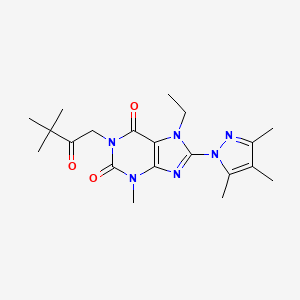

The compound “6-Oxo-1-phenyl-1,6-dihydro-3-pyridazinyl benzenecarboxylate” is a complex organic molecule. It is related to a class of compounds known as benzanilides, which are aromatic compounds containing an anilide group in which the carboxamide group is substituted with a benzene ring . It’s also related to Phosphorothioic acid, O- (1,6-dihydro-6-oxo-1-phenyl-3-pyridazinyl) O,O-diethyl ester .

Molecular Structure Analysis

The molecular structure of this compound is complex. It has a molecular weight of 340.335 . The IUPAC Standard InChI is InChI=1S/C14H17N2O4PS/c1-3-18-21 (22,19-4-2)20-13-10-11-14 (17)16 (15-13)12-8-6-5-7-9-12/h5-11H,3-4H2,1-2H3 .Applications De Recherche Scientifique

Cardiotonic Activity

One of the notable applications of derivatives of 6-Oxo-1-phenyl-1,6-dihydro-3-pyridazinyl benzenecarboxylate is in the development of cardiotonic agents. The study by Robertson et al. (1986) on dihydropyridazinone cardiotonics discovered potent positive inotropic effects in dogs, highlighting the compound's utility in heart failure treatments. Specifically, derivatives such as LY195115 showed significant oral activity and sustained contractility increase, positioning them among the most potent oral inotropes identified at the time (Robertson et al., 1986).

Catalytic Activity in Epoxidation

Another study explored the catalytic activities of ruthenium–pyridine-2,6-dicarboxylate complexes in the epoxidation of trans-stilbene, achieving asymmetric induction. This research provides insights into the synthesis of asymmetric catalysts using derivatives of the compound (Nishiyama & Motoyama, 1997).

Herbicide Development

The compound has also been implicated in herbicide research, with derivatives showing potent activity as Protoporphyrinogen IX Oxidase (PPO) inhibitors. A study demonstrated the design and synthesis of highly effective compounds for broad-spectrum weed control, showcasing the compound's potential in agricultural applications (Wang et al., 2021).

Green Synthesis of Heterocycles

Research into green chemistry has also seen applications of this compound, with Mohebat et al. (2017) developing an eco-friendly synthesis method for novel heterocycles. This method leverages water as a solvent and offers a sustainable approach to producing pharmacologically significant compounds (Mohebat et al., 2017).

Esterification Catalyst

Derivatives have been used as efficient and selective catalysts for the esterification of carboxylic acids, showcasing their utility in organic synthesis. This approach provides chemoselective esterification in good to excellent yields, highlighting the compound's versatility in chemical transformations (Won et al., 2007).

Propriétés

IUPAC Name |

(6-oxo-1-phenylpyridazin-3-yl) benzoate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H12N2O3/c20-16-12-11-15(18-19(16)14-9-5-2-6-10-14)22-17(21)13-7-3-1-4-8-13/h1-12H |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HWJFYGVXPMPIGY-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C(=O)OC2=NN(C(=O)C=C2)C3=CC=CC=C3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H12N2O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

292.29 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

6-Oxo-1-phenyl-1,6-dihydro-3-pyridazinyl benzenecarboxylate | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-(5,6-dimethylbenzo[d]thiazol-2-yl)-N-(pyridin-2-ylmethyl)-2,3-dihydrobenzo[b][1,4]dioxine-2-carboxamide](/img/structure/B2723642.png)

![2-[3-(2-Cyclopropylbenzimidazol-1-yl)azetidin-1-yl]quinoxaline](/img/structure/B2723644.png)

![1-(3-Chloro-4-fluorophenyl)-3-[4-[(6,7-dimethoxy-3,4-dihydroisoquinolin-1-yl)methyl]phenyl]urea](/img/structure/B2723646.png)

![N-(1-cyanocyclohexyl)-2-({1-methyl-1H-pyrazolo[3,4-d]pyrimidin-4-yl}sulfanyl)propanamide](/img/structure/B2723648.png)

![1-(4-(7-Methylimidazo[1,2-a]pyrimidin-2-yl)phenyl)-3-phenylurea](/img/structure/B2723649.png)

![7-(2-((1H-benzo[d]imidazol-2-yl)thio)ethyl)-3-methyl-8-(4-methylpiperidin-1-yl)-1H-purine-2,6(3H,7H)-dione](/img/structure/B2723655.png)

![methyl 1-[5-(3-chlorothiophen-2-yl)-3-cyano-1H-pyrrol-2-yl]piperidine-4-carboxylate](/img/structure/B2723660.png)

![8-cyclohexyloxycarbonyl-3a,4,5,9b-tetrahydro-3H-cyclopenta[c]quinoline-4-carboxylic acid](/img/structure/B2723661.png)